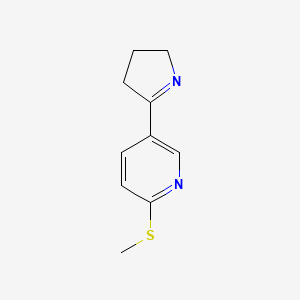
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina es un compuesto heterocíclico que presenta tanto un anillo de piridina como un anillo de pirrolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina generalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo metiltio: Este paso implica la sustitución de un átomo de hidrógeno en el anillo de piridina por un grupo metiltio, a menudo utilizando reactivos como metiltiol o disulfuro de dimetilo en presencia de un catalizador.
Acoplamiento de los anillos de pirrolidina y piridina: Este paso puede implicar el uso de agentes de acoplamiento y condiciones de reacción específicas para garantizar la formación del compuesto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina probablemente implicaría condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metiltio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piridina, convirtiéndolo en un derivado de dihidropiridina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de piridina o pirrolidina se reemplazan por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se utilizan comúnmente.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidropiridina.
Sustitución: Diversos derivados de piridina y pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un compuesto principal para nuevos tratamientos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3,4-Dihidro-2H-pirrol-5-il)quinolina
- 4-(3,4-Dihidro-2H-pirrol-5-il)piridina
Singularidad
5-(3,4-Dihidro-2H-pirrol-5-il)-2-(metiltio)piridina es único debido a la presencia de un anillo de piridina y un anillo de pirrolidina, junto con un grupo metiltio. Esta combinación de características estructurales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C10H12N2S/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
OJAZQSAYSAJCCP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C=C1)C2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


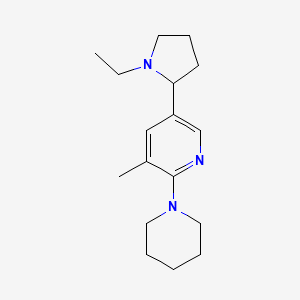
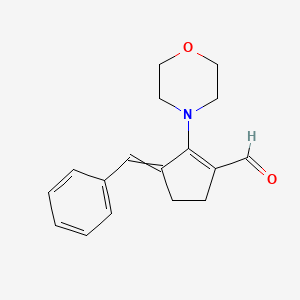
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)
![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
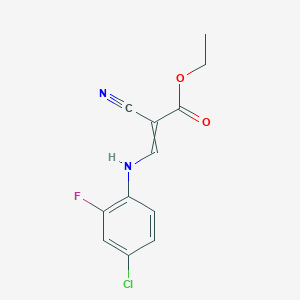
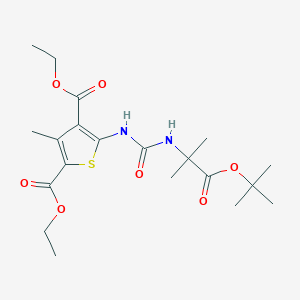
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

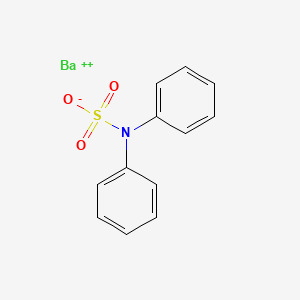
![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
